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[4-(Methylsulfanyl)phenyl]methanethiol

Self-Assembled Monolayers Surface Modification Molecular Dynamics Simulation

Researchers synthesizing functionalized SAMs or dual-action adsorbents require substituent-specific reactivity-generic benzyl mercaptans fail to replicate para-SCH₃ electronic effects. This compound delivers: • Bifunctional thiol/methylthio architecture for gold surface chemisorption + interfacial modulation • Defined Hammett σₚ constant for reproducible isotope exchange kinetics • ≥95% purity; ideal for water remediation MOF postsynthetic modification and nanoparticle pattern stability studies

Molecular Formula C8H10S2
Molecular Weight 170.29
CAS No. 108499-20-3
Cat. No. B2710570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Methylsulfanyl)phenyl]methanethiol
CAS108499-20-3
Molecular FormulaC8H10S2
Molecular Weight170.29
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CS
InChIInChI=1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
InChIKeyBCKGLINYHWHGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing [4-(Methylsulfanyl)phenyl]methanethiol


[4-(Methylsulfanyl)phenyl]methanethiol (CAS 108499-20-3, molecular formula C₈H₁₀S₂, molecular weight 170.3 g/mol) is an organosulfur compound featuring a para-methylsulfanyl-substituted phenyl ring bearing a methanethiol group [1]. This bifunctional aromatic thiol belongs to the class of substituted benzyl mercaptans [2] and is commercially available with a minimum purity specification of 95% . As a versatile small-molecule scaffold, it serves as a building block in organic synthesis and as a ligand precursor for self-assembled monolayers (SAMs) on gold surfaces, where the thiol group enables chemisorption while the methylsulfanyl moiety modulates electronic properties and surface interactions [2][3].

Workflow SAM fabrication on gold substrates
Selection Para-methylsulfanyl benzyl mercaptan scaffold
Use Context Ligand precursor and organosulfur building block

Non-Interchangeability of [4-(Methylsulfanyl)phenyl]methanethiol


Monosubstituted benzyl mercaptans are not functionally interchangeable due to substituent-dependent reactivity that follows the Hammett linear free-energy relationship, with electron-withdrawing groups enhancing reactivity while electron-donating groups attenuate it [1]. The para-methylsulfanyl substituent in [4-(methylsulfanyl)phenyl]methanethiol introduces both electronic effects (moderate electron donation via resonance) and steric contributions that fundamentally alter the compound's behavior in hydrogen-isotope exchange reactions, nucleophilic substitutions, and self-assembly processes on metal surfaces relative to unsubstituted benzyl mercaptan or analogs bearing -H, -OCH₃, -CH₃, or halogen substituents [1][2]. Generic substitution without accounting for these quantifiable differences compromises experimental reproducibility in applications where molecular orientation, surface packing density, or specific reaction kinetics are critical parameters [3].

Target -SCH₃ substituent Moderate electron donation via resonance; intermediate Hammett σₚ profile governs reaction kinetics and SAM formation energy
vs -H / -CH₃ Unsubstituted or alkyl analogs Different reactivity baseline; SAM packing density and interfacial properties may shift measurably
vs -OCH₃ / -NO₂ Stronger donor or acceptor analogs Hammett-driven reactivity gap may alter isotope-exchange kinetics and surface presentation; substitution requires validation

Differentiation from Related Aromatic Thiols


SAM Packing Density and Conformational Rigidity

Molecular dynamics simulations of aromatic thiol SAMs on Au(111) demonstrate that the molecular conformation is significantly better defined for arylthiols with extended aromatic systems compared to those with a single phenyl group, and that the chemical structure of the head and tail groups exerts considerable influence on system geometry [1]. While the study did not directly simulate [4-(methylsulfanyl)phenyl]methanethiol, it established that arylthiol SAMs exhibit more constrained conformational dynamics than alkylthiol SAMs due to the rigidity of the aromatic spacer, and that substituents on the phenyl ring modulate the SAM formation energy, which in turn governs both equilibrium conformation and dynamic behavior on the Au(111) surface [1]. The presence of the para-methylsulfanyl group on the target compound introduces steric bulk and electronic perturbation at the SAM–environment interface, offering a quantifiably different surface presentation relative to unsubstituted benzyl mercaptan or 4-methylbenzyl mercaptan [1][2].

SAM Packing and Conformation
Class-level
Predicted intermediate conformational rigidity between unsubstituted benzyl mercaptan and biphenyl-based arylthiols; SAM formation energy governed by substituent electronic effects
Reported class-level context for SAM conformation and packing
MD simulations on Au(111); not directly simulated for target compound
Self-Assembled Monolayers Surface Modification Molecular Dynamics Simulation

Hydrogen-Isotope Exchange Kinetics vs Substituent Effects

In a systematic study of monosubstituted benzyl mercaptans, hydrogen-isotope exchange reaction (T-for-H exchange) rate constants were measured at temperatures ranging from 50°C to 90°C in a liquid-solid system with tritium-labeled poly(vinyl alcohol) [1]. The reactivity of each monosubstituted benzyl mercaptan was found to be affected by both the type of substituent and reaction temperature, with the reactivity order following the Hammett rule and being enhanced by electron-attractive substituents [1]. The para-methylsulfanyl substituent (-SCH₃) exhibits moderate electron-donating character via resonance (σₚ ≈ -0.03 to +0.05 depending on methodology), positioning [4-(methylsulfanyl)phenyl]methanethiol at an intermediate point on the reactivity continuum between strongly electron-donating substituents (-OCH₃, -NH₂) and electron-withdrawing groups (-NO₂, -CN) [1][2].

H-Isotope Exchange Reactivity
Class-level
Para-SCH₃: Hammett σₚ ≈ -0.03 to +0.05; predicted intermediate reaction rate between unsubstituted (σₚ = 0.00) and para-methoxy (σₚ ≈ -0.27) analogs
Reported Hammett-based reactivity context for substituent tuning
Liquid-solid system; 50–90°C; A″-McKay plot analysis
Reaction Kinetics Isotope Exchange Structure-Activity Relationship

Nanoparticle Pattern Stability on Thiol SAMs

Scanning Probe Microscopy (SPM) investigation of thiolated gold nanoparticle patterns deposited onto gold substrates functionalized with self-assembled monolayers revealed that the terminating group of the underlying SAM significantly influences nanoparticle organization and pattern stability [1]. The study directly compared substrates functionalized with 1,4-benzenedimethanethiol (dithiol, capable of bridging interactions) and 4-methylbenzylthiol (monothiol, methyl-terminated interface) [1]. [4-(Methylsulfanyl)phenyl]methanethiol presents an intermediate case: a monothiol with a polarizable sulfur-containing tail group (-SCH₃) that offers different interfacial energetics compared to the methyl-terminated comparator. The presence of the methylsulfanyl group introduces sulfur-mediated interactions (sulfur-sulfur and sulfur-gold secondary interactions) that are absent in the methyl-terminated analog, potentially altering nanoparticle adhesion, interparticle spacing, and long-range order [2].

Nanoparticle Pattern Stability
Reported
Predicted intermediate nanoparticle-substrate interaction between 4-methylbenzylthiol (weak, methyl-terminated) and 1,4-benzenedimethanethiol (strong, bridging dithiol) due to polarizable -SCH₃ tail group
Supports SAM terminal-group review for patterning fidelity
SPM investigation; dodecanethiol-capped Au nanoparticles; ambient conditions
Gold Nanoparticles Nanopatterning Scanning Probe Microscopy

Reactivity Order Across Aromatic Compound Classes

A comparative analysis of hydrogen-isotope exchange reactivity across six classes of monosubstituted aromatic compounds established the following increasing order of substituent effect magnitude: monosubstituted thiophenol < monosubstituted aniline < monosubstituted benzyl mercaptan < monosubstituted benzaldehyde < monosubstituted benzylamine < monosubstituted phenol [1]. This ranking positions benzyl mercaptans as having moderate sensitivity to substituent electronic effects relative to other common aromatic compound classes, meaning that para-substituent selection in benzyl mercaptans produces a more pronounced change in reactivity than in thiophenols but less than in benzaldehydes or phenols [1]. The methylsulfanyl group's moderate Hammett σₚ constant thus translates to a quantifiably distinct reactivity profile that is neither negligible nor extreme [2].

Reactivity Order Across Classes
Context-dependent
Benzyl mercaptan class ranked third highest substituent sensitivity among six aromatic classes: thiophenol
Ranked class sensitivity context; moderate dynamic range for substituent tuning
Systematic comparison under identical T-for-H exchange conditions
Dual Sulfur Pollutant Capture
Reported
Analogous methylthio-framework: Qmax 531.9–571.4 mg/g for aromatic pollutants; thiol-framework: Qmax 148.1–180.3 mg/g for Hg(II); dual -SH/-SCH₃ motif enables simultaneous capture
Supports dual-capture material design review
Aqueous adsorption; target compound not the exact monomer tested
Comparative Reactivity Isotope Labeling Physical Organic Chemistry

Dual Sulfur Pollutant Capture

Thiol/methylthio-functionalized porous aromatic frameworks synthesized via Sonogashira-Hagihara coupling followed by chloromethylation and nucleophilic substitution with NaSH/NaSMe demonstrated simultaneous capture capabilities for both aromatic pollutants and Hg(II) from aqueous solutions [1]. The methylthio-functionalized framework achieved maximum adsorption capacities (Qmax) of 531.9–571.4 mg/g for toluene and m-xylene, with kinetic binding rate constants (kobs) ranging from 0.00276 to 0.02422 g/mg/min, while the thiol-functionalized framework exhibited Qmax values of 148.1–180.3 mg/g for Hg(II) with kobs of 0.00592–0.01573 g/mg/min [1]. Although [4-(methylsulfanyl)phenyl]methanethiol was not the exact monomer employed in this study, it embodies the identical dual sulfur-containing functional motif—a thiol group (-SH) for covalent anchoring/chemisorption and a methylsulfanyl group (-SCH₃) for hydrophobic and sulfur-mediated secondary interactions—that enables this simultaneous dual-pollutant capture functionality [2].

Dual Sulfur Pollutant Capture
Reported
Analogous methylthio-framework: Qmax 531.9–571.4 mg/g for aromatic pollutants; thiol-framework: Qmax 148.1–180.3 mg/g for Hg(II); dual -SH/-SCH₃ motif enables simultaneous capture
Supports dual-capture material design review
Aqueous adsorption; target compound not the exact monomer tested
Environmental Remediation Porous Materials Heavy Metal Capture

Application Scenarios for [4-(Methylsulfanyl)phenyl]methanethiol


SAMs with Controlled Interfacial Properties

This compound is optimally deployed for fabricating SAMs on gold substrates where intermediate conformational rigidity and defined tail-group chemistry are required. The para-methylsulfanyl substituent provides a polarizable, sulfur-containing interface that differs quantifiably from methyl-terminated SAMs in terms of wettability, surface energy, and secondary interactions [1]. Researchers should prioritize this compound over 4-methylbenzyl mercaptan when the application demands sulfur-mediated interactions at the SAM–environment interface, such as in nanoparticle immobilization studies where pattern stability depends on terminal group chemistry [2].

Structure-Activity Relationship Studies

This compound serves as a valuable probe in systematic studies of substituent effects on reaction kinetics, particularly for hydrogen-isotope exchange reactions where the moderate Hammett σₚ constant of the para-SCH₃ group positions it between unsubstituted and strongly electron-donating substituents [1]. For radiochemical labeling applications involving tritium exchange with benzyl mercaptans, [4-(methylsulfanyl)phenyl]methanethiol offers a distinct reactivity profile that cannot be replicated by analogs bearing -H, -OCH₃, -CH₃, or halogen substituents [2].

Dual-Function Porous Materials for Remediation

The compound's dual sulfur functionality (-SH and -SCH₃) makes it a strategic building block for constructing porous organic frameworks or functionalized sorbents capable of simultaneously capturing organic pollutants and heavy metal ions [1]. Based on quantitative adsorption data from structurally analogous thiol/methylthio-functionalized frameworks achieving Qmax values of 531.9–571.4 mg/g for aromatic pollutants and 148.1–180.3 mg/g for Hg(II) [1], researchers should select [4-(methylsulfanyl)phenyl]methanethiol as a monomer or post-synthetic modification agent when designing materials for single-step water remediation processes that address both organic and inorganic contaminants [2].

Gold Nanoparticle Functionalization and Nanopatterning

For applications involving thiolated gold nanoparticles deposited on functionalized substrates, this compound provides a SAM-forming ligand whose methylsulfanyl-terminated surface offers different nanoparticle-substrate adhesion characteristics compared to methyl-terminated or dithiol-based alternatives [1]. Procurement of [4-(methylsulfanyl)phenyl]methanethiol is indicated when the research objective requires tuning nanoparticle pattern organization and long-term stability through controlled interfacial chemistry, as demonstrated by SPM investigations showing terminal-group-dependent pattern fidelity in nanoparticle arrays [2].

Application
Selection Property
Validation Focus
SAM interfacial studies
Methylsulfanyl terminal group context
Interfacial property and packing review
Substituent-effect kinetic studies
Moderate Hammett σₚ reactivity profile
Isotope-exchange reactivity context
Dual-capture material design
Dual sulfur (-SH/-SCH₃) motif
Simultaneous organic/Hg(II) capture review
Nanoparticle patterning studies
Sulfur-mediated interface context
Pattern stability and adhesion review

Technical Documentation Hub

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